molecular formula C21H18ClN5O3 B2769594 N-(2-chloro-4-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251628-89-3

N-(2-chloro-4-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B2769594
CAS No.: 1251628-89-3
M. Wt: 423.86
InChI Key: PADKHVKUTZSFDD-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a high-purity chemical compound intended for research and development purposes. This molecule features a triazolopyrazine core, a structure of significant interest in medicinal chemistry due to its potential for diverse biological activity. Compounds with this scaffold are frequently investigated for their utility as key intermediates in organic synthesis, tools for pharmacological research, and as potential impurities or metabolites in active pharmaceutical ingredient (API) development . The presence of the acetamide linkage and phenoxy moiety in its structure suggests potential for target binding, making it a candidate for use in biochemical assay development and structure-activity relationship (SAR) studies. This product is provided with comprehensive analytical data, which may include 1 H-NMR, Mass Spectrometry, and HPLC chromatography to confirm identity and purity, supporting its reliable use in critical research applications . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3/c1-13-3-6-15(7-4-13)30-20-19-25-27(21(29)26(19)10-9-23-20)12-18(28)24-17-8-5-14(2)11-16(17)22/h3-11H,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADKHVKUTZSFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazolopyrazine core: This step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the chloromethylphenyl group: This can be achieved through a nucleophilic substitution reaction using 2-chloro-4-methylphenyl halides.

    Attachment of the methylphenoxy group: This step involves the reaction of the intermediate with 4-methylphenol in the presence of a suitable base.

Industrial Production Methods

For industrial-scale production, the synthesis of This compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-chloro-4-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide: has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe to study enzyme-substrate interactions and protein-ligand binding.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby affecting the downstream signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Substituent at Position 8 Acetamide Substituent Molecular Formula Key Features
Target Compound 4-Methylphenoxy N-(2-chloro-4-methylphenyl) C₂₂H₂₀ClN₅O₃ (inferred) Balanced lipophilicity due to methyl and chloro groups
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(4-methoxybenzyl)acetamide (4-Chlorobenzyl)sulfanyl N-(4-methoxybenzyl) C₂₂H₂₀ClN₅O₃S Enhanced electron-withdrawing effects from Cl and S; methoxy increases polarity
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2,5-dimethylphenyl)acetamide (4-Chlorobenzyl)sulfanyl N-(2,5-dimethylphenyl) C₂₃H₂₂ClN₅O₂S Steric hindrance from dimethyl groups; altered binding affinity
2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide 4-Hydroxyphenyl (modified) Acetamide-linked phenolic group C₂₀H₁₆N₆O₃ Amino and hydroxyl groups enhance solubility and hydrogen bonding

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-methylphenoxy group (electron-donating) contrasts with sulfanyl or chloro-substituted analogs (electron-withdrawing), which may influence redox stability and receptor interactions .
  • Acetamide Tail Modifications : The 2-chloro-4-methylphenyl group in the target compound provides moderate lipophilicity, whereas analogs with 4-methoxybenzyl or 2,5-dimethylphenyl substituents exhibit higher polarity or steric bulk, respectively .

Core Structure Modifications

Triazolo[4,3-a]pyrazine vs. Related Heterocycles

  • Pyrrolo-Thiazolo-Pyrimidine Systems () : These hybrids exhibit broader π-conjugation but lack the acetamide side chain, limiting direct functional comparisons .

Table 2: Comparative Data

Property Target Compound 4-Methoxybenzyl Analog () 2,5-Dimethylphenyl Analog ()
Molecular Weight ~453.88 g/mol (estimated) 469.94 g/mol 479.96 g/mol
LogP (Predicted) ~3.2 (moderate lipophilicity) ~3.8 (higher due to Cl/S) ~4.1 (increased steric bulk)
Key Functional Groups Chloro, methyl, phenoxy Chloro, methoxy, sulfanyl Chloro, dimethyl, sulfanyl
Potential Bioactivity Kinase inhibition (inferred) Antimicrobial (sulfanyl analogs) Cytotoxicity (steric effects)

Notes:

  • Solubility: The target compound’s 4-methylphenoxy group may improve aqueous solubility compared to sulfanyl-containing analogs .
  • Stability: The absence of hydrolytically sensitive groups (e.g., esters in ) suggests greater metabolic stability than thiazolidinone derivatives .

Biological Activity

N-(2-chloro-4-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity based on various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H24ClN5O3C_{25}H_{24}ClN_{5}O_{3}, with a molecular weight of 457.5 g/mol. The structure features a chloro-substituted phenyl ring and a triazolo-pyrazine moiety, which are critical for its biological interactions.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of similar compounds exhibit significant inhibition of cancer cell proliferation through various mechanisms:

  • Caspase Activation : The compound has been shown to induce apoptosis in cancer cell lines such as HeLa cells. This was evidenced by increased caspase activity, suggesting that it triggers programmed cell death via the intrinsic apoptotic pathway .
  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound leads to G2/M phase arrest in cancer cells, indicating its potential to disrupt normal cell cycle progression .

The mechanism by which this compound exerts its effects appears to involve:

  • Induction of Apoptosis : The compound promotes apoptosis through caspase activation and DNA fragmentation.
  • Inhibition of Kinases : Similar compounds have been identified as RET kinase inhibitors, which are crucial in cancer signaling pathways. This suggests that this compound may also share this inhibitory characteristic .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on RET Kinase Inhibition : A series of benzamide derivatives were synthesized and evaluated for their ability to inhibit RET kinase activity. The most potent compounds demonstrated significant inhibition in both molecular assays and cellular models .
  • Apoptotic Effects in Cancer Cells : In vitro studies showed that similar triazole derivatives induced apoptosis in various cancer cell lines with IC50 values indicating strong potency against tumor growth .

Data Summary

PropertyValue
Molecular FormulaC25H24ClN5O3C_{25}H_{24}ClN_{5}O_{3}
Molecular Weight457.5 g/mol
Anticancer ActivityInduces apoptosis
MechanismCaspase activation; cell cycle arrest
Relevant StudiesRET kinase inhibition; apoptosis induction

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, starting with condensation to form the triazolo-pyrazine core, followed by substitution reactions to introduce the chloro-methylphenyl and methylphenoxy groups. Key steps include:

  • Amide coupling : Using condensing agents like EDC/HOBT under inert atmospheres.
  • Temperature control : Maintaining 10–15°C during sensitive steps to minimize side reactions (e.g., hydrolysis of the acetamide group) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol aids in crystallization . Optimization focuses on yield (typically 60–75%) and purity (>95%), monitored via TLC and HPLC .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR spectroscopy : 1H/13C NMR confirms substituent positions and integration ratios (e.g., methylphenoxy protons at δ 2.3–2.5 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 466.12) and detects isotopic patterns for chlorine .
  • HPLC-PDA : Quantifies purity (>95%) and identifies impurities from incomplete coupling or oxidation .

Q. What initial biological screening assays are recommended for this compound?

Prioritize assays aligned with structural analogs (e.g., triazolo-pyrazines with kinase inhibition or antimicrobial activity):

  • Kinase inhibition panels : Test against Aurora kinases or CDKs at 1–10 µM concentrations .
  • Microbial growth assays : Use MIC determinations against Gram-positive bacteria (e.g., S. aureus) due to lipophilic substituents enhancing membrane penetration .
  • Cytotoxicity screening : Employ MTT assays on HEK-293 or HepG2 cells to establish IC50 values .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Mitigation strategies include:

  • Solubility enhancement : Use co-solvents (e.g., cyclodextrins) or nanoformulation .
  • Metabolic stability assays : Perform liver microsome studies to identify vulnerable sites (e.g., methylphenoxy O-dealkylation) .
  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models .

Q. What methodologies address low yields during the final coupling step?

Low yields (<50%) in acetamide coupling may result from steric hindrance or poor nucleophilicity. Solutions:

  • Alternative coupling reagents : Replace EDC with DCC or HATU to improve activation .
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hrs) and enhance efficiency .
  • Pre-activation of intermediates : Pre-form the active ester of the carboxylic acid before coupling .

Q. How can computational modeling predict target interactions and guide SAR studies?

  • Molecular docking : Use AutoDock Vina to map interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge region residues) .
  • QSAR models : Correlate substituent electronegativity (e.g., chloro vs. methoxy) with bioactivity to prioritize derivatives .
  • MD simulations : Assess binding stability over 100 ns trajectories to identify critical residues for affinity .

Q. What strategies resolve discrepancies in NMR and crystallographic data?

Crystal packing effects may distort NMR-observed conformations. Approaches:

  • Dynamic NMR : Probe rotamer populations of flexible groups (e.g., methylphenoxy) .
  • SC-XRD : Resolve absolute configuration and compare with DFT-optimized structures .
  • Variable-temperature NMR : Detect conformational exchange broadening (e.g., amide bond rotation) .

Methodological Challenges

Q. How are reaction intermediates purified to avoid downstream contamination?

  • Flash chromatography : Use gradient elution (hexane/EtOAc 7:3 → 1:1) for polar intermediates .
  • Recrystallization : Ethanol/water mixtures (4:1) yield high-purity solids (>98%) .
  • SPE cartridges : Employ C18-based cleanup for acid-sensitive intermediates .

Q. What protocols validate target engagement in cellular assays?

  • CETSA : Measure thermal stabilization of target kinases in cell lysates after compound treatment .
  • Western blotting : Detect phosphorylation changes (e.g., histone H3 for Aurora B inhibition) .
  • Pull-down assays : Use biotinylated probes to capture compound-bound proteins .

Q. How are stability issues in aqueous formulations addressed?

  • pH optimization : Maintain pH 6–7 to prevent hydrolysis of the triazolo ring .
  • Lyophilization : Stabilize as a mannitol-based lyophilate for long-term storage .
  • Excipient screening : Test surfactants (e.g., Poloxamer 188) to inhibit aggregation .

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